molecular formula C25H29NO8S3 B091027 N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide CAS No. 16695-22-0

N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide

Cat. No. B091027
Key on ui cas rn: 16695-22-0
M. Wt: 567.7 g/mol
InChI Key: VJDZYMIEDBLSDT-UHFFFAOYSA-N
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Patent
US05049667

Procedure details

A solution of 32.5 g (0.31 mole) of diethanolamine in 60 cm3 of pyridine are added slowly to a solution of 185 g (0.97 mole) of tosyl chloride in 220 cm3 of pyridine at 0° C. so that the temperature does not exceed 5° C. After the addition is complete, the mixture is maintained at this temperature for 1 h, then it is poured into 220 cm3 of ice-cold water with vigorous stirring. After filtration, washing and drying 148.4 g of precipitate are obtained (yield 85%; Rf=0.6 silica/CH2Cl2 /acetone/98/2).
Quantity
32.5 g
Type
reactant
Reaction Step One
Quantity
185 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
220 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]([CH2:5][CH2:6][OH:7])[CH2:2][CH2:3][OH:4].[S:8](Cl)([C:11]1[CH:17]=[CH:16][C:14]([CH3:15])=[CH:13][CH:12]=1)(=[O:10])=[O:9]>N1C=CC=CC=1>[S:8]([N:1]([CH2:5][CH2:6][O:7][S:8]([C:11]1[CH:17]=[CH:16][C:14]([CH3:15])=[CH:13][CH:12]=1)(=[O:10])=[O:9])[CH2:2][CH2:3][O:4][S:8]([C:11]1[CH:17]=[CH:16][C:14]([CH3:15])=[CH:13][CH:12]=1)(=[O:10])=[O:9])([C:11]1[CH:17]=[CH:16][C:14]([CH3:15])=[CH:13][CH:12]=1)(=[O:10])=[O:9]

Inputs

Step One
Name
Quantity
32.5 g
Type
reactant
Smiles
N(CCO)CCO
Name
Quantity
185 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)Cl
Name
Quantity
60 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
220 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
ice
Quantity
220 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
does not exceed 5° C
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is maintained at this temperature for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
washing
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying 148.4 g of precipitate
CUSTOM
Type
CUSTOM
Details
are obtained (yield 85%; Rf=0.6 silica/CH2Cl2 /acetone/98/2)

Outcomes

Product
Name
Type
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)N(CCOS(=O)(=O)C1=CC=C(C)C=C1)CCOS(=O)(=O)C1=CC=C(C)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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